molecular formula C10H14N2O2 B3336481 3-(3-Methoxyphenyl)-1,1-dimethylurea CAS No. 28170-54-9

3-(3-Methoxyphenyl)-1,1-dimethylurea

Cat. No. B3336481
CAS RN: 28170-54-9
M. Wt: 194.23 g/mol
InChI Key: BGDUKFUILQWOAE-UHFFFAOYSA-N
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Description

The compound “3-(3-Methoxyphenyl)-1,1-dimethylurea” likely belongs to the class of organic compounds known as phenylureas, which are compounds containing a phenylurea moiety, which consists of a phenyl group linked to a urea .


Molecular Structure Analysis

The molecular structure of “3-(3-Methoxyphenyl)-1,1-dimethylurea” would likely consist of a phenyl ring substituted with a methoxy group at the 3-position and a urea group also at the 3-position .


Chemical Reactions Analysis

The chemical reactions of “3-(3-Methoxyphenyl)-1,1-dimethylurea” would likely be similar to those of other phenylureas. Phenylureas can undergo a variety of reactions, including hydrolysis, oxidation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Methoxyphenyl)-1,1-dimethylurea” would likely be similar to those of other phenylureas. These properties could include solubility, melting point, boiling point, and refractive index .

Scientific Research Applications

Phototransformation Studies

Research on metoxuron, a compound structurally related to 3-(3-Methoxyphenyl)-1,1-dimethylurea, has been conducted to understand its phototransformation in aqueous solutions. Studies showed that UV irradiation led to specific photohydrolysis, forming various photoproducts and increasing toxicity to marine bacteria. This research provides insights into the environmental impact and degradation process of such chemicals in aquatic ecosystems (Boulkamh et al., 2001).

Chemical Synthesis and Reactions

Investigations into organophosphorus compounds have involved reactions with derivatives of 3-(3-Methoxyphenyl)-1,1-dimethylurea, exploring their potential in synthesizing various organic compounds. This research is significant for understanding the broader applications of these compounds in organic chemistry (Pedersen & Lawesson, 1974).

Photocatalytic Degradation

Studies on the photocatalytic degradation of similar compounds in the presence of TiO2 have been conducted. This research is crucial for understanding how these compounds break down under certain conditions, which is important for environmental remediation and pollution control (Amine Khodja et al., 2002).

Photochemical Reactions

Research into the photochemistry of urea herbicides, including compounds related to 3-(3-Methoxyphenyl)-1,1-dimethylurea, has provided insights into their stability and degradation under various conditions. This is valuable for environmental science and understanding the fate of these compounds in nature (Millet et al., 1998).

Soil Metabolism Studies

Research into the metabolism of similar compounds in soil highlights the biochemical processes involved in their breakdown. This research is significant for agricultural science and environmental chemistry, understanding how these compounds interact with soil ecosystems (Briggs & Ogilvie, 1971).

Optoelectronic Properties

Studies have been conducted on compounds with methoxyphenyl groups for their optoelectronic properties, which are relevant in the development of materials for organic light-emitting diodes (OLEDs). This research is crucial for advancements in materials science and technology (Wazzan & Irfan, 2019).

Future Directions

The future directions for research on “3-(3-Methoxyphenyl)-1,1-dimethylurea” could include further investigation into its synthesis, properties, and potential applications. This could involve studying its reactivity, investigating its potential biological activity, and exploring its possible uses in various fields .

properties

IUPAC Name

3-(3-methoxyphenyl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(2)10(13)11-8-5-4-6-9(7-8)14-3/h4-7H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDUKFUILQWOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182444
Record name Urea, 3-(m-methoxyphenyl)-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)-1,1-dimethylurea

CAS RN

28170-54-9
Record name Urea, 3-(m-methoxyphenyl)-1,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028170549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 3-(m-methoxyphenyl)-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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